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5-(2-Furyl)isoxazole-3-carbohydrazide

Cat. No.: B1353365
CAS No.: 90110-76-2
M. Wt: 193.16 g/mol
InChI Key: YAVAKNCPWSSNOV-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry and its Significance in Contemporary Medicinal Chemistry

Heterocyclic chemistry is a vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. ijnrd.org These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, and sulfur. iipseries.org The presence of heteroatoms imparts distinct physical and chemical properties to these molecules compared to their carbocyclic counterparts.

In contemporary medicinal chemistry, heterocyclic compounds are of paramount importance. ijnrd.org A vast majority of biologically active molecules and pharmaceuticals contain at least one heterocyclic ring. ijnrd.orgnih.gov This prevalence is attributed to the ability of heterocyclic scaffolds to provide a rigid framework for presenting functional groups in a specific spatial orientation, which is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. nih.govrsc.org Furthermore, the heteroatoms can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity and selectivity of a drug candidate. rsc.org The structural diversity of heterocyclic compounds allows for the fine-tuning of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of effective and safe therapeutic agents. nih.gov

The Isoxazole (B147169) Ring System: A Privileged Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocyclic system containing one nitrogen and one oxygen atom in adjacent positions. rsc.orgresearchgate.net This structural motif is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. rsc.orgnih.gov The isoxazole ring is an electron-rich aromatic system, and its derivatives have been shown to exhibit a wide spectrum of biological activities. rsc.orgnih.gov

The versatility of the isoxazole ring stems from its unique electronic properties and its ability to serve as a bioisostere for other functional groups, which allows for the modification of a compound's biological activity and physicochemical properties. rsc.org Isoxazole derivatives have demonstrated a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. nih.govijpca.orgresearchgate.net This wide array of biological responses has made the isoxazole nucleus a focal point for the synthesis of novel therapeutic agents. rsc.orgnih.gov The ease of synthesis and the potential for chemical modification further enhance its appeal to medicinal chemists. nih.govresearchgate.net

The Carbohydrazide (B1668358) Moiety: Importance in Bioactive Compounds and Pharmacological Agents

A carbohydrazide is a functional group characterized by a carbonyl group flanked by two hydrazine-like nitrogens (-NH-NH-CO-NH-NH-). More broadly in medicinal chemistry, the term is often used for compounds containing the -CO-NH-NH2 group, also known as a hydrazide. This moiety is a key structural feature in numerous bioactive compounds and pharmacological agents. ajgreenchem.comchemicalbook.com The carbohydrazide group is known to be a versatile pharmacophore, contributing to a wide range of biological activities. nih.govajgreenchem.com

The significance of the carbohydrazide moiety lies in its ability to form stable complexes with metal ions and to act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. ajgreenchem.comchemicalbook.com Compounds containing this functional group have been reported to possess diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. ajgreenchem.comajgreenchem.commdpi.com The hydrazone linkage (-C=N-NH-CO-), which can be readily formed from carbohydrazides, is another important pharmacophore that contributes to the biological profile of these compounds. mdpi.com

Contextualizing 5-(2-Furyl)isoxazole-3-carbohydrazide within Isoxazole and Carbohydrazide Chemistry

The compound this compound integrates the key structural features of both the isoxazole ring and the carbohydrazide moiety. This hybrid structure is of significant interest in medicinal chemistry as it has the potential to exhibit synergistic or novel biological activities arising from the combination of these two pharmacophores. The isoxazole component provides a stable, aromatic core that can be substituted at various positions to modulate its electronic and steric properties. rsc.orgnih.gov The furan (B31954) ring at the 5-position of the isoxazole introduces another heterocyclic system, which can further influence the compound's biological profile.

The carbohydrazide group at the 3-position of the isoxazole ring offers a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov This functional group is also crucial for potential interactions with biological targets. The strategic placement of the furan and carbohydrazide substituents on the isoxazole scaffold creates a unique chemical entity with the potential for multifaceted pharmacological applications.

Research Objectives and Scope of the Academic Review on this compound

This academic review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the synthetic methodologies employed for the preparation of this compound and its derivatives.

Elucidate the chemical properties and reactivity of this compound.

Summarize and critically evaluate the reported biological and pharmacological activities of this compound and its analogues.

Discuss the potential of this compound as a lead structure in the development of new therapeutic agents.

The scope of this review is strictly focused on the chemical synthesis, properties, and biological evaluation of this compound. It will not delve into clinical trial data, dosage, or specific therapeutic applications in humans, as the research on this compound is primarily at the preclinical stage. The review will synthesize information from peer-reviewed scientific literature to present a cohesive and scientifically accurate account of the current state of knowledge regarding this specific isoxazole derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3 B1353365 5-(2-Furyl)isoxazole-3-carbohydrazide CAS No. 90110-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c9-10-8(12)5-4-7(14-11-5)6-2-1-3-13-6/h1-4H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAKNCPWSSNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427005
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90110-76-2
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of 5 2 Furyl Isoxazole 3 Carbohydrazide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete covalent framework and even deduce stereochemical relationships within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ), signal multiplicities, and integration values are key to the initial structural assignment.

In the ¹H NMR spectrum of 5-(2-Furyl)isoxazole-3-carbohydrazide, distinct signals are expected for the protons of the furan (B31954) and isoxazole (B147169) rings, as well as for the hydrazide functional group. The furan ring protons typically appear as multiplets in the aromatic region. The proton on the isoxazole ring is expected to resonate as a singlet, with its chemical shift influenced by the adjacent heteroatoms. sciarena.comrsc.org The hydrazide moiety gives rise to two signals: a broad, exchangeable singlet for the -NH- proton and another for the terminal -NH₂ protons. peerj.com

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbonyl carbon of the hydrazide group is characteristically found at a low field (downfield). The carbons of the heterocyclic rings (furan and isoxazole) appear in the aromatic region, with their specific shifts determined by the electronic effects of the adjacent oxygen and nitrogen atoms. sciarena.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical chemical shifts for similar structural motifs. sciarena.compeerj.comnetlify.app

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isoxazole-C4-H~6.6 - 6.8 (s)~100 - 105
Furan-H3'~6.6 - 6.7 (dd)~112 - 114
Furan-H4'~7.2 - 7.4 (dd)~115 - 118
Furan-H5'~7.7 - 7.9 (dd)~145 - 148
-CONHNH₂Broad singlet, exchangeable (~9.0 - 10.0)N/A
-CONHNH₂Broad singlet, exchangeable (~4.5 - 5.5)N/A
Isoxazole-C3 (C=O)N/A~158 - 162
Isoxazole-C5N/A~168 - 172
Furan-C2'N/A~140 - 144
Isoxazole-C3N/A~155 - 160

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H3'-H4' and H4'-H5'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals of the furan and isoxazole rings by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is a powerful tool for establishing the connectivity between different fragments of the molecule. Key expected correlations include those from the isoxazole H4 proton to the C3 and C5 carbons, and from the furan protons to the isoxazole C5, confirming the link between the two rings. Correlations from the hydrazide NH proton to the carbonyl carbon (C3) would also be expected.

TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify all protons within a coupled spin system. It would highlight the entire set of furan ring protons from a single correlation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry and conformation. researchgate.net For instance, NOESY could reveal through-space interactions between protons on the furan ring and the isoxazole ring, providing insights into the preferred rotational orientation of the rings relative to each other.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a valuable, though less common, technique for characterizing the electronic environment of nitrogen atoms within a molecule. nih.gov Given that this compound contains four nitrogen atoms in distinct chemical environments (one in the isoxazole ring and three in the hydrazide group), ¹⁵N NMR can provide unique structural insights.

The chemical shifts of nitrogen atoms are highly sensitive to hybridization, lone-pair availability, and participation in hydrogen bonding. The isoxazole nitrogen is expected to resonate in a region typical for "pyridine-like" nitrogens in five-membered heterocycles. researchgate.net The nitrogens of the hydrazide group would appear in a different region, characteristic of "pyrrole-like" or amine-like nitrogens, with their exact shifts influenced by solvent and conformation. researchgate.net

Table 2: Predicted ¹⁵N NMR Chemical Shift Ranges Predicted values are based on literature data for similar nitrogen-containing functional groups. nih.govresearchgate.net

Nitrogen AtomEnvironmentPredicted ¹⁵N Chemical Shift Range (ppm)
Isoxazole-N2sp² hybridized, "Pyridine-like"-80 to -70
-CONHNH₂sp² hybridized, Amide-like-180 to -170
-CONHNH₂sp³ hybridized, Amine-like-230 to -220

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized to observe the protonated molecular ion [M+H]⁺, confirming its molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, fragmentation is expected to occur at the weakest bonds, such as the N-N and C-N bonds of the hydrazide linker and cleavage of the heterocyclic rings. nih.govmdpi.com A plausible pathway could involve the initial loss of small neutral molecules like ammonia (B1221849) (NH₃), water (H₂O), or nitrogen (N₂). mdpi.com

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (MW = 193.16 g/mol ) Fragmentation pathways are proposed based on the chemical structure and known fragmentation of related heterocycles. nih.govresearchgate.net

m/z ValueProposed Ion/FragmentProposed Neutral Loss
194.06[M+H]⁺-
177.03[M+H - NH₃]⁺NH₃
162.04[5-(2-Furyl)isoxazole-3-carbonyl]⁺N₂H₃
134.04[5-(2-Furyl)isoxazole]⁺N₂H₃, CO
67.02[Furyl]⁺C₄H₂N₂O₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.

The IR spectrum of this compound is expected to show several key absorption bands. The hydrazide group will be prominent, with N-H stretching vibrations appearing as sharp peaks in the 3200-3400 cm⁻¹ region. mdpi.com The carbonyl (C=O) stretching of the hydrazide, often referred to as the Amide I band, will produce a strong absorption around 1650-1690 cm⁻¹. nih.gov Vibrations corresponding to the C=N and C=C bonds within the furan and isoxazole rings are expected in the 1500-1650 cm⁻¹ region. The characteristic N-O stretching of the isoxazole ring typically appears at lower wavenumbers. rjpbcs.com

Table 4: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on literature values for similar functional groups. mdpi.comnih.govrjpbcs.comchemicalbook.commdpi.com

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H stretchHydrazide (-NHNH₂)3200 - 3400
C-H stretch (aromatic)Furan, Isoxazole3000 - 3150
C=O stretch (Amide I)Hydrazide (-CONH-)1650 - 1690
N-H bend (Amide II)Hydrazide (-CONH-)1580 - 1620
C=N / C=C stretchIsoxazole, Furan1500 - 1650
N-O stretchIsoxazole1100 - 1300
C-O-C stretchFuran1000 - 1250

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the exact spatial coordinates of each atom. This technique yields precise bond lengths, bond angles, and torsion angles. mdpi.com

For a molecule like this compound, X-ray crystallography would definitively confirm the planarity of the furan and isoxazole rings and determine the relative orientation of these rings. researchgate.net A key feature that this technique can reveal is the network of intermolecular interactions, particularly hydrogen bonds. The hydrazide group, with its N-H donors and the carbonyl oxygen acceptor, is capable of forming extensive hydrogen bonding networks, which dictate the crystal packing and influence the compound's physical properties. mdpi.com Analysis of crystal structures of similar hydrazide-containing heterocycles confirms the prevalence of such interactions. nih.gov

Table 5: Illustrative Crystallographic Parameters Obtainable from X-ray Analysis This table presents the type of data obtained from an X-ray crystal structure analysis, based on representative data for related heterocyclic compounds. mdpi.comresearchgate.net

ParameterTypical Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Bond Lengths (Å)Precise lengths of all covalent bonds (e.g., C=O, N-N, C-N, N-O)
Bond Angles (°)Precise angles between bonded atoms (e.g., O-C-N, C-N-N)
Torsion Angles (°)Conformational details, e.g., twist between furan and isoxazole rings
Hydrogen Bonding Geometry (Å, °)Distances and angles of intermolecular N-H···O=C bonds

Chromatographic Techniques for Purification and Purity Assessment

The isolation and purification of this compound and its derivatives, as well as the rigorous assessment of their purity, are critical steps in their synthesis and characterization. Chromatographic techniques are indispensable tools for achieving the high degree of purity required for subsequent analytical studies and biological evaluations. The selection of an appropriate chromatographic method is contingent upon the specific properties of the compound , including its polarity, solubility, and stability. Commonly employed methods for compounds of this class include Thin-Layer Chromatography (TLC) for reaction monitoring and purity pre-screening, and column chromatography for purification. High-Performance Liquid Chromatography (HPLC) is also a key technique for final purity assessment and quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and widely used technique for the qualitative monitoring of reaction progress and the preliminary assessment of the purity of this compound and its derivatives. Its simplicity, speed, and low cost make it an ideal first step in the analytical workflow.

In a typical application, the stationary phase consists of a silica (B1680970) gel plate (Silica Gel 60 F254). The choice of mobile phase is crucial for achieving good separation of the target compound from starting materials, by-products, and other impurities. A common mobile phase system for compounds of intermediate polarity, such as isoxazole and furan derivatives, is a mixture of a non-polar solvent like n-hexane or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve a retention factor (Rƒ) value that allows for clear separation. Visualization of the separated spots on the TLC plate is typically accomplished under UV light (at 254 nm and/or 365 nm), which is effective for UV-active compounds containing aromatic and heterocyclic rings.

Table 1: Representative TLC Conditions for Purity Assessment of Isoxazole Derivatives

ParameterDescription
Stationary Phase Silica Gel 60 F254 coated aluminum plates
Mobile Phase Cyclohexane:Ethyl Acetate (80:20, v/v)
Visualization UV light at 254 nm and 365 nm
Expected Rƒ of Analogous Compounds 0.3 - 0.5

This interactive table provides an example of typical TLC conditions used for compounds structurally similar to this compound. The Rƒ value is an indicator of a compound's polarity and its interaction with the stationary and mobile phases.

Column Chromatography

For the preparative purification of this compound and its derivatives on a larger scale, column chromatography is the method of choice. This technique allows for the separation of components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.

The stationary phase most commonly used is silica gel (particle size 40-63 µm). The selection of the eluent system is guided by preliminary TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to effectively separate the desired product from impurities with different polarities. For instance, an elution might begin with a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 95:5 v/v) to first elute less polar impurities, with the polarity of the mobile phase being increased to elute the target carbohydrazide (B1668358). The fractions collected from the column are typically analyzed by TLC to identify those containing the pure compound, which are then combined and concentrated under reduced pressure to yield the purified product.

Table 2: Example of Column Chromatography Parameters for Purification of Furan-Carbohydrazide Analogs

ParameterDescription
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase (Eluent) Dichloromethane:Methanol (95:5, v/v)
Elution Mode Isocratic or Gradient
Fraction Analysis Thin-Layer Chromatography (TLC)

This interactive table outlines typical parameters for the column chromatographic purification of compounds with structures analogous to this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment and quantification of this compound and its derivatives. It offers high resolution, sensitivity, and reproducibility. When coupled with mass spectrometry (HPLC-MS), it becomes an invaluable tool for both quantification and structural confirmation.

For the analysis of isoxazole derivatives, a reverse-phase HPLC method is commonly employed. In this mode, the stationary phase is non-polar (e.g., a C18 column, such as a Zorbax Eclipse Plus C18), and the mobile phase is a polar solvent mixture. A typical mobile phase might consist of a gradient system of 0.1% aqueous formic acid and an organic modifier like methanol or acetonitrile. The gradient elution allows for the separation of a wide range of compounds with varying polarities within a single analytical run. Detection is often performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance. The purity of the sample is determined by the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Conditions for Purity Analysis of Isoxazole Derivatives

ParameterDescription
Stationary Phase Zorbax Eclipse Plus C18 column (e.g., 150 x 3.0 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Methanol
Elution Gradient elution
Detection Diode Array Detector (DAD) or UV Detector
Purity Determination Peak area percentage

This interactive table presents a representative set of HPLC conditions that could be adapted for the purity assessment of this compound, based on methods used for similar isoxazole compounds.

Pharmacological and Biological Activities of 5 2 Furyl Isoxazole 3 Carbohydrazide and Isoxazole Carbohydrazide Derivatives

Antimicrobial Spectrum and Potency

Isoxazole (B147169) carbohydrazide (B1668358) derivatives have demonstrated a notable range of antimicrobial activities, targeting a variety of pathogens including bacteria and fungi. kuey.net The introduction of different substituents to the isoxazole ring can significantly influence the antimicrobial potency and spectrum of these compounds. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of isoxazole carbohydrazide have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. While some studies report generally weak to mild antibacterial activity for certain substituted isoxazole-4-carbohydrazide (B1627501) derivatives, others have identified compounds with significant potency. nih.gov

For instance, a study involving fifteen isoxazole derivatives identified two compounds, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), with markedly higher activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov The presence of a thiophene (B33073) moiety attached to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov

Another study on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles revealed that compounds 5a, 5c, 5e, 5f, and 5i displayed encouraging antibacterial activity against various bacterial strains. researchgate.net Similarly, novel isoxazole–triazole hybrid molecules have shown strong antibacterial effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com

The antibacterial effects of isoxazole-based compounds can be attributed to various mechanisms of action. kuey.net These include the disruption of bacterial cell wall synthesis, interference with protein production, or the interruption of nucleic acid metabolism. kuey.netijrrjournal.com A key target for many antibacterial agents is the class of enzymes known as DNA topoisomerases, which are essential for DNA replication and transcription. esisresearch.orgresearchgate.net

While research specifically detailing the inhibition of DNA topoisomerase by 5-(2-Furyl)isoxazole-3-carbohydrazide is limited, studies on structurally related heterocyclic compounds provide insight into this potential mechanism. For example, various benzoxazole (B165842) and benzimidazole (B57391) derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. esisresearch.org Specifically, compounds like 2-phenoxymethylbenzimidazole and 5-chloro-2-(p-methylphenyl)benzoxazole have shown significant inhibitory activity against topoisomerase I and II, respectively. esisresearch.org Furthermore, certain thiazole-based stilbene (B7821643) analogs act as potent inhibitors of DNA topoisomerase IB. mdpi.com Given the structural similarities, it is plausible that isoxazole carbohydrazide derivatives may also exert their antibacterial effects through the inhibition of these crucial enzymes, a hypothesis that warrants further investigation.

Antifungal Activity

Several isoxazole derivatives have demonstrated significant antifungal properties. A novel series of isoxazole-based compounds were assessed for their efficacy against Candida species, which are common fungal pathogens. mdpi.comresearchgate.net Two compounds in particular, PUB14 and PUB17, showed selective antifungal activity against Candida albicans. mdpi.comresearchgate.net These compounds were noteworthy for not affecting beneficial microbiota, such as Lactobacillus species, suggesting a targeted mechanism of action. mdpi.comresearchgate.net

In other research, isoxazole-containing chalcones and their dihydropyrazole derivatives were tested against fungal strains like Aspergillus niger and Candida tropicalis. The dihydropyrazole derivatives, in particular, exhibited potent antifungal activity. researchgate.net Additionally, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were screened for activity against Aspergillus niger, with several compounds showing promising results. researchgate.net

Antiviral Activity (e.g., against HIV, Herpes Simplex Virus Type 1, Tobacco Mosaic Virus)

The isoxazole scaffold is a key component in the development of novel antiviral agents. ijrrjournal.com Research has shown that isoxazole-amide derivatives featuring an acylhydrazone moiety possess significant antiviral capabilities, particularly against plant viruses like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov One compound, designated 7t, demonstrated superior curative, protective, and inactivation activities against both TMV and CMV when compared to the commercial agent Ningnanmycin. nih.gov

Furthermore, studies on pyrazole (B372694) and isoxazole-containing heterocycles have identified compounds with activity against Herpes Simplex Virus Type-1 (HSV-1). nih.gov In one study, a specific pyrazole derivative reduced HSV-1 plaques by 69%. nih.gov While direct evidence of activity against the Human Immunodeficiency Virus (HIV) for this compound is not prominent, related heterocyclic compounds have been investigated. For example, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were evaluated for their in vitro activity against HIV-1 and HIV-2, with one compound showing moderate efficacy. rsc.org

Antitubercular Activity

Tuberculosis remains a major global health threat, and isoxazole derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. nih.govresearchwithnj.comnih.gov A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown growth inhibitory activity against Mycobacterium tuberculosis strains. nih.govresearchwithnj.comnih.gov Medicinal chemistry efforts have focused on modifying these structures to improve their metabolic stability while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.govresearchwithnj.com

Similarly, isoxazole-incorporated 1,2,3-triazole derivatives have been synthesized and screened for antitubercular activity. researchgate.net Compounds 4a, 4d, and 4e from this series demonstrated good activity against both the H37Rv and DUK 156 strains of M. tuberculosis, with results comparable to the standard drug Isoniazid. researchgate.net

Anticancer and Antitumor Properties

Isoxazole derivatives have gained significant attention for their anticancer potential, acting through various mechanisms to inhibit cancer cell growth. nih.gov These mechanisms include inducing apoptosis (programmed cell death), inhibiting crucial enzymes like topoisomerase and aromatase, and disrupting tubulin polymerization. nih.gov

A study of novel isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in tumor angiogenesis, identified several promising compounds. nih.gov The carboxamide 3c was a potent growth inhibitor against leukemia, colon cancer, and melanoma cell lines. nih.gov Additionally, compounds 8, 10a, and 10c showed superior activity against hepatocellular carcinoma (HepG2) cells, with IC50 values in the sub-micromolar range. nih.gov

Other research on novel carbohydrazide derivatives bearing a furan (B31954) moiety found that compound 3e exhibited significant anticancer effects on A549 lung cancer cells (IC50 value of 43.38 µM) without showing cytotoxic effects on normal fibroblast cells. researchgate.net Furthermore, a series of isoxazole functionalized quinazolinone derivatives were evaluated for their anticancer activity against several human cancer cell lines, including HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer), revealing promising candidates for further development. um.edu.my The diverse anticancer activities underscore the potential of isoxazole carbohydrazide derivatives as valuable leads in oncology drug discovery. kuey.net

Anti-inflammatory and Analgesic Effects

In addition to their anticancer properties, isoxazole carbohydrazide derivatives possess significant anti-inflammatory activities. kuey.net These effects are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. mdpi.com

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation and pain. nano-ntp.com Isoxazole derivatives have been extensively studied as inhibitors of both COX-1 and COX-2. nih.gov Some compounds exhibit selective inhibition of COX-2, which is the isoform primarily responsible for inflammation, making them attractive candidates for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective inhibitors. nano-ntp.comnih.gov The well-known anti-inflammatory drug Parecoxib is an isoxazole derivative that functions as a selective COX-2 inhibitor. nih.govnih.gov Other derivatives, such as Leflunomide, have been shown to inhibit both COX-1 and COX-2. nih.gov Research into novel isoxazole derivatives has identified compounds with potent COX-2 inhibitory activity and high selectivity over COX-1. nih.gov

Lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX), are enzymes that catalyze the production of leukotrienes, another class of potent pro-inflammatory mediators. nih.govplos.org Inhibition of the 5-LOX pathway is a key strategy for developing anti-inflammatory agents. nih.govnih.gov Several isoxazole derivatives have been evaluated for their 5-LOX inhibitory potential. In one study, a series of ten pyrimidine (B1678525) isoxazole derivatives showed a significant, dose-dependent inhibition of the 5-LOX pathway. plos.org The most potent compound in this series demonstrated a minimal IC50 value, comparable to the reference drug. nih.govplos.org Another study reported that the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole displayed significant inhibitory activity against both LOX and COX-2, highlighting the potential for dual-action anti-inflammatory agents from this chemical class. mdpi.com

Table 3: 5-Lipoxygenase (5-LOX) Inhibition by Isoxazole Derivatives

Compound Target Enzyme IC50 Value (µM)
Isoxazole derivative C3 5-LOX 8.47
Isoxazole derivative C5 5-LOX 10.48
Isoxazole derivative C6 5-LOX Most potent in series

Evaluation in In vivo Models of Inflammation

Isoxazole derivatives have demonstrated notable anti-inflammatory effects in various in vivo models. A common method for evaluating this activity is the carrageenan-induced paw edema test in rats, which mimics the exudative phase of acute inflammation. eijst.org.uknih.govdovepress.com In studies on a series of novel isoxazole derivatives, oral administration of the compounds one hour before carrageenan injection led to a significant reduction in paw volume, indicating potent anti-inflammatory activity. eijst.org.uk

For instance, certain isoxazole derivatives, when administered at a dose of 100 mg/kg, showed significant anti-inflammatory effects in both carrageenan-induced paw edema and xylene-induced ear edema models. eijst.org.uk The presence of specific functional groups, such as hydroxyl or alkoxyl groups on a phenyl ring substituted at the 3-position of the isoxazole core, has been associated with moderate anti-inflammatory activity. eijst.org.uk Some isoxazole-based amides have shown exceptionally high anti-inflammatory action, with one compound containing a thiosemicarbazide (B42300) moiety exhibiting up to 93.57% inhibition of paw edema. researchgate.net These findings underscore the potential of the isoxazole scaffold in developing new anti-inflammatory agents. eijst.org.ukresearchgate.net

Immunomodulatory and Immunosuppressive Activities

Isoxazole carbohydrazide derivatives are recognized for their significant immunomodulatory properties, exhibiting a range of activities from immunosuppressive to immunostimulatory. mdpi.comresearchgate.net These compounds can influence both humoral and cellular immune responses. nih.gov The specific immunological effect often depends on the nature of the substituents on the isoxazole ring. mdpi.com For example, N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been shown to possess immunosuppressive activity in both mouse and human experimental models. mdpi.comresearchgate.net

A key aspect of the immunomodulatory activity of isoxazole carbohydrazide derivatives is their ability to modulate the proliferation of immune cells. A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (designated as MM1–MM10) were tested for their effects on phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). mdpi.com The study revealed that these compounds inhibited PBMC proliferation to varying degrees. mdpi.comnih.gov

Among the tested compounds, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as the most active, demonstrating the strongest antiproliferative effects without significant toxicity to a reference cell line. mdpi.com In contrast, some derivatives, such as 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, have been observed to stimulate the proliferation of lymphocytes induced by mitogens. nih.gov This highlights the differential activities that can be achieved through structural modifications of the isoxazole carbohydrazide scaffold. nih.gov

CompoundStructureInhibitory Effect on PBMC Proliferation
MM35-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazideStrongest antiproliferative activity in the series. mdpi.com
MM55-amino-N,3-dimethyl-N′-phenylmethylidene-1,2-oxazole-4-carbohydrazideModerate immunosuppressive activity. mdpi.com
01K4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazideInhibitory activity on lymphocyte proliferation. nih.gov
06K4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazideInhibitory activity on lymphocyte proliferation. nih.gov

Research into the molecular mechanisms underlying the immunomodulatory effects of isoxazole carbohydrazide derivatives has pointed towards the induction of apoptosis in immune cells. mdpi.comnih.gov Studies on the highly active compound MM3 in a Jurkat cell model (a human T lymphocyte cell line) revealed that it causes a significant upregulation in the expression of key signaling proteins involved in apoptosis. mdpi.comnih.gov

Specifically, MM3 treatment led to strong increases in the expression of caspases, Fas (a death receptor), and NF-κB1. mdpi.comnih.govnih.gov This proapoptotic action is believed to be a primary contributor to the immunosuppressive effects observed, such as the inhibition of lymphocyte proliferation and the suppression of pro-inflammatory cytokine production like Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov The differential influence of various derivatives on these signaling proteins helps explain their varying biological activities. nih.gov

Neuroprotective and Anti-Alzheimer's Potentials

The isoxazole carbohydrazide scaffold has emerged as a promising framework for the development of multi-target agents for neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.govresearchgate.net Different studies have highlighted the neuroprotective, anti-inflammatory, and antioxidant potential of isoxazole-based derivatives. researchgate.net A series of indole-isoxazole carbohydrazides were specifically designed and synthesized as potential multi-target anti-Alzheimer's agents. nih.govnih.gov These compounds have been evaluated for their ability to inhibit key enzymes implicated in the pathology of AD. nih.gov Furthermore, indole-based compounds have demonstrated neuroprotective actions through a combination of metal-chelating, antioxidant, and anti-aggregation properties against amyloid-beta peptides. nih.gov

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov A novel series of indole-isoxazole carbohydrazides has been synthesized and screened for their AChE inhibitory activity. nih.govnih.gov

Within this series, compound 5d (N'-(3-methoxybenzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide) emerged as the most potent AChE inhibitor, with an IC50 value of 29.46 ± 0.31 µM. nih.govresearchgate.netnih.gov Kinetic studies revealed that compound 5d acts as a competitive inhibitor of AChE. nih.govresearchgate.net Notably, these derivatives displayed significant selectivity, being more potent against AChE than butyrylcholinesterase (BuChE). nih.gov Structure-activity relationship analyses indicated that the position of substituents on the benzylidene ring plays a crucial role in the inhibitory activity.

CompoundSubstituent (R) on Benzylidene RingAChE IC50 (µM)
5c2-OCH3> 100
5d3-OCH329.46 ± 0.31
5e2,3-diOCH3> 100
5f2,5-diOCH3> 100
5h2-F> 100
5i2-Cl> 100
5j3-Br> 100
5k3-NO285.49 ± 3.45

Data sourced from a study on methyl indole-isoxazole carbohydrazide derivatives. nih.gov

Anticonvulsant Activity

Isoxazole derivatives have been investigated for their potential as anticonvulsant agents, with screening performed using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) induced seizure tests. pharmahealthsciences.netnih.govslideshare.net These models are used to identify compounds that can prevent seizure spread (MES) or raise the seizure threshold (PTZ). pharmahealthsciences.netresearchgate.net

In one study, a series of 25 novel bicyclic isoxazole analogues were evaluated, and all compounds exhibited some level of anticonvulsant activity in both the MES and PTZ models in rats. pharmahealthsciences.net The activity of these derivatives was compared against standard antiepileptic drugs like diazepam and phenytoin. pharmahealthsciences.net The results indicated that specific substitutions on the isoxazole core are crucial for anticonvulsant efficacy. For instance, the presence of a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position of the isoxazole was found to confer maximum protection against convulsions. pharmahealthsciences.net While many derivatives from different heterocyclic families, including triazoles and benzoxazoles, have shown promise in these models, the consistent activity of isoxazole derivatives marks them as a class of compounds worthy of further investigation for the development of new antiepileptic therapies. researchgate.netmerckmillipore.com

Compound Index

Abbreviation/CodeFull Chemical Name
MM35-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide
MM55-amino-N,3-dimethyl-N′-phenylmethylidene-1,2-oxazole-4-carbohydrazide
01K4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide
06K4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide
5dN'-(3-methoxybenzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide

Antidiabetic Activity

Several isoxazole derivatives have been identified as promising candidates for the management of diabetes through various mechanisms of action. Research has shown that these compounds can influence glucose metabolism and key enzymatic pathways related to hyperglycemia.

One study reported the discovery of a new isoxazole derivative, C45, which significantly improved glucose consumption in insulin-resistant HepG2 cells, with a potent EC50 value of 0.8 nM. The proposed mechanism for this effect involves the activation of the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by C45 led to a reduction in the levels of critical gluconeogenesis enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase).

Other research has focused on the inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. A series of trifluoromethylated flavonoid-based isoxazoles were synthesized and evaluated for their α-amylase inhibitory activity, suggesting their potential to control postprandial hyperglycemia. Furthermore, in silico studies have explored isoxazole derivatives of usnic acid as potential inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme, a well-established target for type 2 diabetes.

Compound ClassMechanism of ActionKey Findings
Isoxazole Derivative (C45)AMPK Pathway ActivationEnhanced glucose consumption in insulin-resistant HepG2 cells (EC50 = 0.8 nM).
Trifluoromethylated Flavonoid-Based Isoxazolesα-Amylase InhibitionDemonstrated potential to inhibit carbohydrate breakdown.
Isoxazole Derivatives of Usnic AcidDPP-IV Inhibition (in silico)Identified as potential inhibitors for Type 2 Diabetes treatment.

Antioxidant Activity

The hydrazide and carbohydrazide moieties are recognized for their antioxidant potential, acting as free radical scavengers. nih.gov When incorporated into an isoxazole structure, these derivatives can exhibit significant antioxidant effects, which are crucial in combating oxidative stress implicated in numerous diseases.

Studies on various isoxazole derivatives have confirmed their ability to neutralize free radicals. For instance, a series of novel isoxazole derivatives incorporating a sulfonate ester function was found to be highly effective against DPP-H free radicals. nih.gov Similarly, certain 2-isoxazoline derivatives have demonstrated notable antioxidant activity in both DPPH and ABTS radical scavenging assays. The hydrazide-hydrazone functional group, structurally related to carbohydrazides, is particularly effective, with some compounds showing greater antioxidant properties than the standard antioxidant Trolox in ABTS assays. pensoft.net The presence of a hydroxyl group on the structure can further enhance this radical-scavenging property. pensoft.net

Compound ClassAssay MethodResults
Isoxazole-Sulfonate Ester DerivativesDPPH AssayExhibited high effectiveness against free radicals. nih.gov
2-Isoxazoline DerivativesDPPH & ABTS AssaysShowed significant radical scavenging activity.
Pyrrole-Based Hydrazide-HydrazonesABTS AssayDemonstrated moderate to excellent antioxidant properties, with some exceeding the standard, Trolox. pensoft.net

Lipid peroxidation is a key consequence of oxidative stress, leading to cellular damage. The antioxidant properties of hydrazide-containing compounds often extend to the inhibition of this process. Research on oxopropanylindole hydrazone derivatives has shown that they possess both antioxidant and anti-dyslipidemic activity. nih.govresearchgate.net Certain compounds in this class were found to reduce microsomal lipid peroxidation and attenuate the oxidation of low-density lipoprotein (LDL), a critical event in the development of atherosclerosis. nih.govresearchgate.net For example, compound 6c from one study reduced microsomal lipid peroxidation by 35% and attenuated LDL oxidation by 32%. nih.govresearchgate.net This suggests that the carbohydrazide group within the isoxazole scaffold could confer a protective effect against lipid peroxidation.

Antiplatelet Aggregation Activity

Unwanted platelet aggregation is a primary factor in the development of thrombotic disorders. Isoxazole derivatives have been investigated for their potential to inhibit this process.

In a study of nine synthetic isoxazoles, one compound, designated "isoxazole 8," demonstrated the most potent activity, inhibiting platelet aggregation by approximately 70%. This compound was also found to reduce the expression of inflammatory markers on activated platelets, such as soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin). Another class of derivatives, fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids, were shown to suppress platelet aggregation by inhibiting the activation of glycoprotein (B1211001) (GP) IIa/IIIb receptors, which are essential for platelet binding to fibrinogen.

Compound ClassMechanism of ActionInhibition Rate
Synthetic Isoxazoles (e.g., Isoxazole 8)Inhibition of aggregation; reduction of sCD40L and sP-selectin.~70%
Fluorophenyl-Substituted 2-IsoxazolinesInhibition of GPIIa/IIIb receptor activation.Concentration-dependent suppression.

Interaction with Specific Transporters (e.g., System x_c-)

System x_c- is a cellular transporter that functions as a cystine-glutamate antiporter, exchanging extracellular L-cystine for intracellular L-glutamate. In certain pathological conditions, the excessive export of glutamate (B1630785) via this transporter can lead to excitotoxicity. Therefore, inhibitors of System x_c- are of significant pharmacological interest.

Research has demonstrated that isoxazole analogues, particularly those with an open hydrazone or carbohydrazide structure, can bind to and inhibit the System x_c- transporter. Structure-activity relationship (SAR) studies have revealed that these "open" forms, such as certain hydrazone acids, are markedly more potent than their "closed" bicyclic counterparts (isoxazolo[3,4-d] analogues), which show little to no activity. The presence of electron-withdrawing groups on the aryl moiety and lipophilic groups appears to enhance binding affinity to the transporter. This suggests that the specific conformation of the carbohydrazide side chain is critical for its interaction with the transporter's binding site.

Compound StructureActivity on System x_c-Key Structural Feature
Isoxazole Hydrazone Acids (Open Form)InhibitoryStructurally open parent hydrazone.
Isoxazolo[3,4-d] Analogues (Closed Form)Little to no activityBicyclic, structurally closed ring.

Structure Activity Relationship Sar Studies of 5 2 Furyl Isoxazole 3 Carbohydrazide Analogues

Influence of Substituents on the Isoxazole (B147169) Ringresearchgate.netnih.gov

The isoxazole ring serves as a critical scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. nih.govrsc.org The five-membered heterocyclic structure, with its adjacent nitrogen and oxygen atoms, is electron-rich and possesses a weak N-O bond, which can be susceptible to ring cleavage under certain biological conditions, potentially contributing to its mechanism of action. researchgate.netrsc.org Structural modifications and alterations to the substituents on the isoxazole moiety are a primary strategy for enhancing biological activity and selectivity. rsc.org The inherent aromaticity and potential for diverse interactions make the isoxazole nucleus a versatile template for drug design, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov

Impact of the 2-Furyl Moiety at Position 5 on Biological Activity and Selectivityfrontiersin.org

The presence of a 2-furyl group at the C-5 position of the isoxazole ring is a significant determinant of the molecule's biological profile. The furan (B31954) ring, an aromatic heterocycle, can engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.

Research into isoxazole derivatives has demonstrated the importance of the substituent at this position. For instance, in a series of novel isoxazole derivatives designed as potential cyclooxygenase-2 (COX-2) inhibitors, a compound featuring a 5-(furan-2-yl)isoxazol-3-yl) moiety was synthesized and evaluated. frontiersin.org In silico molecular docking studies of this analogue confirmed its potential as a selective COX-2 inhibitor, highlighting the favorable contribution of the furan group to binding within the enzyme's active site. frontiersin.org The synthesis of such compounds often involves the Claisen-Schmidt condensation of furan-2-carbaldehyde with an appropriate acetophenone, which underscores the accessibility of this structural motif for generating diverse analogues. ijpca.org

Role of the Carbohydrazide (B1668358) Group at Position 3 on Pharmacological Profilekuey.netresearchgate.net

The carbohydrazide group (-CONHNH₂) at the C-3 position of the isoxazole ring is a key functional group that significantly influences the pharmacological properties of the parent molecule. This moiety is a versatile chemical handle that serves as a crucial intermediate for the synthesis of a wide range of heterocyclic derivatives, including those containing triazole, thiadiazole, and oxadiazole rings.

More importantly, the carbohydrazide group is the precursor for forming hydrazones (acylhydrazones), a class of compounds renowned for their broad and potent biological activities. researchgate.netmdpi.com The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a recognized pharmacophore associated with antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities. researchgate.netsemanticscholar.org The synthesis of these derivatives is typically achieved through a straightforward condensation reaction between the carbohydrazide and various aldehydes or ketones, allowing for the systematic exploration of structure-activity relationships by introducing diverse substituents. mdpi.com Therefore, the carbohydrazide at position 3 is fundamental to the molecule's potential as a template for developing new therapeutic agents.

Effects of N'-Substitutions on the Hydrazide Moiety on Biological Activitynih.govnih.gov

Systematic modifications at the N'-position of the 5-(2-furyl)isoxazole-3-carbohydrazide core, primarily through the formation of hydrazones, have been shown to be a highly effective strategy for modulating biological activity. This approach allows for the introduction of a wide variety of chemical groups, leading to significant changes in potency and target selectivity.

One study detailed the synthesis of a series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide. nih.gov These compounds were evaluated for their immunosuppressive properties by testing their ability to inhibit phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). The results showed that the nature of the N'-substituent had a profound impact on antiproliferative activity, with a (2,4-dihydroxyphenyl)methylidene derivative (MM3) demonstrating the strongest effect with a notable lack of toxicity. nih.gov

Modulations through Hydrazone Formationnih.govnih.gov

The formation of a hydrazone linkage by reacting the carbohydrazide with various aldehydes is a cornerstone of derivatization for this class of compounds. This reaction creates a diverse library of molecules whose biological activities can be finely tuned.

For example, a series of novel pyrazole-hydrazone derivatives incorporating an isoxazole moiety was synthesized and tested for antiviral activity against the tobacco mosaic virus (TMV). nih.gov The structure-activity relationship study revealed that the substituent on the terminal phenyl ring of the hydrazone played a critical role. Compounds with electron-withdrawing groups, such as chlorine, generally exhibited potent antiviral activity. The data below illustrates how different N'-substitutions on a related isoxazole-carbohydrazide scaffold influence biological outcomes.

Compound IDN'-Substituent (R in -N=CH-R)Core ScaffoldObserved Biological ActivityReference
MM32,4-Dihydroxyphenyl5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazideStrongest antiproliferative activity against PBMCs nih.gov
MM5Phenyl5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazideModerate immunosuppressive activity nih.gov
6a4-Chlorophenyl3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide-pyrazolePotent antiviral activity against TMV nih.govmdpi.com
6gThiophen-2-yl3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide-pyrazolePotent antiviral activity against TMV nih.govmdpi.com
6k3,4,5-Trimethoxyphenyl3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide-pyrazoleHigh antiviral activity against TMV nih.gov

Stereochemical Considerations and Bioisosteric Replacements in Lead Optimization

In the process of lead optimization, both stereochemistry and bioisosteric replacement are critical considerations for enhancing the efficacy, selectivity, and pharmacokinetic properties of drug candidates. scispace.com Bioisosterism involves substituting one atom or group with another that possesses similar physical or chemical properties, aiming to produce broadly similar biological effects while improving other characteristics. uniroma1.it

For analogues of this compound, several bioisosteric replacements could be envisioned:

2-Furyl Moiety: The furan ring could be replaced by other five-membered aromatic heterocycles like thiophene (B33073) or pyrrole, or by a phenyl ring, to probe the importance of the heteroatom and electronic distribution for target binding.

Isoxazole Ring: The isoxazole ring itself can act as a bioisostere for other functional groups. For example, a 3-hydroxy-isoxazole moiety has been successfully used as a bioisostere for a carboxylic acid group, mimicking its acidic proton and hydrogen bonding capabilities. drugdesign.org

Hydrazide Linker: The amide bond within the carbohydrazide could be replaced with a retro-amide, an ester, or other linkers to alter metabolic stability and conformational flexibility.

Stereochemical factors, while not extensively detailed for this specific scaffold in the available literature, are fundamentally important in drug-receptor interactions. The introduction of chiral centers, for instance, through the use of chiral aldehydes in hydrazone formation or by modifying substituents, would result in enantiomers or diastereomers. These stereoisomers could exhibit significantly different biological activities and potencies, as the three-dimensional arrangement of atoms must be complementary to the topography of the target's binding site.

Correlation between Structural Modifications and Specific Biological Targets (e.g., COX Enzymes, VEGFR2, System x_c-)

The structural modifications of this compound analogues can be rationally designed to target specific enzymes and transporters involved in disease pathology.

COX Enzymes: The isoxazole scaffold is a well-established pharmacophore for inhibiting cyclooxygenase (COX) enzymes, as exemplified by the selective COX-2 inhibitor Valdecoxib. nih.gov For analogues of the title compound, the nature of the substituents on both the isoxazole and the terminal ring of a hydrazone derivative would be crucial for determining potency and selectivity for COX-1 versus COX-2. Research on a structurally similar compound, 5-(5-(furan-2-yl)isoxazol-3-yl)-dihydropyrimidinone, showed through in silico studies that this class of molecule has a high affinity for the COX-2 active site, suggesting that the 5-(furan-2-yl)isoxazole motif is well-suited for targeting this enzyme. frontiersin.org

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key tyrosine kinase involved in tumor angiogenesis. nih.gov While isoxazoles are not the most common scaffold for VEGFR-2 inhibitors, the design principles for such inhibitors can be applied. Known inhibitors often feature a heterocyclic core that can form key hydrogen bonds in the hinge region of the kinase domain. nih.gov By modifying the N'-substituent of the carbohydrazide to include moieties known to interact with the VEGFR-2 active site, such as substituted anilines or indoles, it may be possible to develop potent anti-angiogenic agents from this scaffold.

System x_c-: The cystine/glutamate (B1630785) antiporter System x_c- is a target for neurodegenerative diseases and cancer. Studies have specifically identified isoxazole analogues as inhibitors of this transporter. nih.govnih.gov A structure-activity relationship study of these analogues revealed that hydrazone carboxylic acids were among the most potent inhibitors. nih.gov This indicates that converting the carbohydrazide of the title compound into a hydrazone bearing a terminal carboxylic acid group could be a promising strategy for targeting System x_c-. The table below summarizes key findings for isoxazole analogues targeting this transporter.

Compound ClassStructural ModificationTargetKey FindingReference
Isoxazole-Hydrazone Carboxylic AcidN'-substitution with a bis(trifluoromethyl)benzylidene group and a terminal carboxylic acidSystem x_c-Inhibited glutamate uptake with potency comparable to the endogenous substrate cystine. nih.gov
Amino Acid ACPA AnalogueLipophilic naphthyl group at C5 of the isoxazole ringSystem x_c-Demonstrated robust binding and was among the most potent analogues. nih.govnih.gov
Isoxazolo[3,4-d] pyridazinonesCyclization of the hydrazide moietySystem x_c-Significantly lower activity, indicating the need for a flexible hydrazone linker. nih.govnih.gov

Development of Lead Structures with Enhanced Potency and Reduced Toxicity

Key Areas for Structural Modification:

Modification of the Isoxazole Core: While the isoxazole ring is often a critical pharmacophore, its substitution pattern can be varied. rsc.org Altering the substituents at other positions of the isoxazole ring can impact the molecule's conformation and its interaction with the target's binding site.

Illustrative SAR Trends for Enhanced Potency:

The potency of isoxazole-based compounds can be significantly influenced by the nature of the substituents on the aromatic rings. In many series of biologically active isoxazoles, the presence of specific functional groups at particular positions leads to a marked increase in activity. For example, in a series of 3-aryl-4-isoxazolecarboxamides, para-substitution on the amide phenyl ring was found to be preferred for agonist activity at the TGR5 receptor. bohrium.com

Below is an illustrative data table summarizing potential trends in potency based on modifications to a hypothetical series of this compound analogues, targeting a generic kinase enzyme.

Compound IDR1 (Furan Ring Substitution)R2 (Hydrazide Modification)Potency (IC₅₀, µM)
Lead-01H-NH-NH₂15.2
Analogue-A15-Cl-NH-NH₂8.5
Analogue-A25-NO₂-NH-NH₂5.1
Analogue-B1H-NH-N=CH-Ph10.8
Analogue-B2H-NH-N=CH-(4-Cl-Ph)2.3
Analogue-B3H-NH-N=CH-(4-OCH₃-Ph)7.9

This table is a generalized representation and not based on experimental data for the specific named compound.

Strategies for Toxicity Reduction:

Reducing the toxicity of a lead compound is as critical as enhancing its potency. Toxicity can arise from various factors, including off-target binding, metabolic activation to reactive species, or poor pharmacokinetic properties.

Improving Selectivity: Modifications that increase the compound's affinity for its intended target over other proteins can reduce off-target effects. This can be achieved by designing analogues that better fit the unique topology of the target's binding site.

Modulating Physicochemical Properties: Adjusting properties such as lipophilicity (logP) can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its toxicity. Highly lipophilic compounds can sometimes exhibit greater toxicity and poorer solubility. The introduction of polar groups can help to mitigate this.

Blocking Metabolic Hotspots: If a particular part of the molecule is susceptible to metabolic conversion into a toxic byproduct, that position can be blocked with a substituent that is resistant to metabolism. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.

The following data table illustrates how structural modifications might influence the toxicity profile of hypothetical analogues.

Compound IDR1 (Furan Ring Substitution)R2 (Hydrazide Modification)Cytotoxicity (CC₅₀, µM)
Lead-01H-NH-NH₂50
Analogue-A15-Cl-NH-NH₂45
Analogue-A25-NO₂-NH-NH₂30
Analogue-B1H-NH-N=CH-Ph65
Analogue-B2H-NH-N=CH-(4-Cl-Ph)58
Analogue-B3H-NH-N=CH-(4-OCH₃-Ph)80

This table is a generalized representation and not based on experimental data for the specific named compound.

Future Directions and Research Perspectives in 5 2 Furyl Isoxazole 3 Carbohydrazide Research

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of isoxazole (B147169) derivatives is a cornerstone of their development. nih.gov Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. Modern synthetic chemistry is increasingly emphasizing "green" principles to mitigate environmental impact.

Key future approaches include:

Catalyst-Free Reactions: Developing synthetic methods that proceed under mild conditions without the need for a catalyst, such as synthesizing 5-arylisoxazoles in aqueous media. nih.gov This approach simplifies the work-up process, reduces waste, and often leads to high yields. nih.govmdpi.com

Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound or microwave radiation can significantly shorten reaction times and improve yields, offering a more sustainable alternative to conventional heating. nih.gov

Multi-Component Reactions: Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates. This strategy improves efficiency and reduces solvent usage.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

These innovative synthetic strategies will be crucial for the large-scale and sustainable production of 5-(2-Furyl)isoxazole-3-carbohydrazide and its analogues for further preclinical and clinical evaluation.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of how a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound, future research must delve deeper into its molecular and cellular mechanisms of action. While some isoxazole derivatives are known to have immunomodulatory or anti-inflammatory properties, the precise pathways they influence often require further clarification. mdpi.comnih.gov

Future mechanistic studies should employ a range of advanced techniques:

Target Deconvolution: Using methods like chemical proteomics and affinity chromatography to identify the specific protein targets with which the compound interacts.

Cellular Imaging: Employing high-resolution microscopy techniques to visualize the compound's subcellular localization and its effect on cellular structures and processes in real-time.

Kinetic Studies: Performing detailed enzyme kinetic studies to understand the nature of the interaction with identified targets, such as whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov

Signaling Pathway Analysis: Investigating the downstream effects of the compound on key cellular signaling pathways involved in disease pathogenesis, for instance, inflammation or cell proliferation pathways.

These advanced investigations will provide a clearer picture of the compound's mechanism of action, facilitating its optimization and identifying potential biomarkers for its activity.

Integration of Multi-Omics Data in Biological Evaluation and Target Identification

The era of "omics" provides an unprecedented opportunity to understand the global effects of a drug candidate on a biological system. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a holistic view of the biological response to this compound.

Future research should focus on:

Transcriptomics: Using techniques like RNA sequencing to analyze how the compound alters gene expression on a genome-wide scale. Studies on related isoxazole hydrazides have already used PCR arrays to identify changes in the expression of genes related to inflammation and autoimmunity. nih.gov

Proteomics: Applying mass spectrometry-based proteomics to quantify changes in the cellular proteome following treatment, which can help in identifying direct targets and downstream protein expression changes.

Metabolomics: Analyzing the metabolic profile of cells or organisms treated with the compound to understand its impact on metabolic pathways.

Systems Biology: Integrating these multi-omics datasets using computational tools to build network models of the compound's effects, helping to predict its mechanism of action, identify off-target effects, and discover novel therapeutic applications.

This integrated approach will be invaluable for a comprehensive biological evaluation and for identifying and validating novel drug targets.

Development of Multi-Targeted Therapeutic Agents

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory diseases are often caused by the dysregulation of multiple biological pathways. nih.gov Consequently, there is a growing interest in developing multi-targeted therapeutic agents that can modulate several targets simultaneously, potentially offering higher efficacy and a lower likelihood of drug resistance.

The isoxazole scaffold is a "privileged structure" that can be modified to interact with various biological targets. researchgate.net Future research on this compound could focus on its development as a multi-targeted agent. nih.gov For instance, in the context of Alzheimer's disease, a single compound could be designed to inhibit both acetylcholinesterase (AChE) and BACE1, two key enzymes in the disease's pathology. nih.gov

The design and synthesis of such agents would involve:

Pharmacophore Hybridization: Combining the structural features of this compound with those of other known ligands for different targets.

Fragment-Based Drug Design: Using small molecular fragments that bind to different targets as building blocks for a larger, multi-targeted molecule.

Computational Modeling: Employing molecular docking and dynamic simulations to predict how a designed hybrid molecule would interact with multiple targets.

This strategy could lead to the development of novel therapeutic agents with improved efficacy for complex multifactorial diseases.

Application of Artificial Intelligence and Machine Learning in Drug Design and Prediction

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new derivatives, guiding the synthesis of more potent and drug-like compounds. mdpi.comnih.gov

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for a specific target. nih.gov

Virtual Screening: Employing ML-based methods to screen large virtual libraries of compounds to identify those with a high probability of being active, thus prioritizing synthetic efforts. nih.gov

Synthesis Prediction: Utilizing AI programs to devise novel and efficient synthetic routes for desired analogues. digitellinc.com

The integration of AI and ML into the research workflow will undoubtedly streamline the discovery and optimization of new drug candidates based on the this compound structure.

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling (QSAR) Use computational models to predict the activity and properties of new derivatives.Guides the design of more potent compounds and reduces unnecessary synthesis.
De Novo Design Generate novel molecular structures with desired properties using generative models.Expands the chemical space for potential drug candidates beyond simple modifications.
Virtual Screening Screen large compound libraries computationally to identify promising candidates.Significantly accelerates the hit identification phase of drug discovery.
Synthesis Planning Predict optimal and efficient synthetic pathways for target molecules.Reduces the time and resources required for chemical synthesis.

Translational Research and Preclinical Development Considerations for Therapeutic Applications

The ultimate goal of drug discovery research is to translate promising findings from the laboratory to clinical applications. For this compound, a clear roadmap for translational and preclinical development is essential.

Key considerations for future research in this area include:

In Vivo Efficacy Studies: Moving beyond in vitro assays to test the compound's efficacy in relevant animal models of disease. This is a critical step to demonstrate that the compound has the desired therapeutic effect in a living organism.

Pharmacokinetics and ADMET Profiling: Conducting thorough studies to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. A favorable pharmacokinetic profile is crucial for a drug's success.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the compound's therapeutic response and/or patient selection in future clinical trials.

Formulation Development: Developing a stable and effective formulation for delivering the drug to its site of action in the body.

A strategic and well-planned approach to these preclinical development stages will be vital to advancing this compound or its optimized derivatives toward clinical trials.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Furyl)isoxazole-3-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via hydrazine-mediated cyclization. A common approach involves refluxing a furyl-isoxazole carbonyl precursor with hydrazine hydrate in ethanol (3–7 hours, 70–80°C). For example, analogous aroylhydrazine derivatives are synthesized by reacting hydrazine with diketone precursors under reflux, followed by recrystallization in ethanol (yield ~96%) . Key parameters to optimize include:
  • Molar ratios : 1:1 hydrazine-to-carbonyl ratio.
  • Solvent choice : Ethanol or methanol for solubility and stability.
  • Reaction monitoring : TLC or HPLC to track intermediate formation.
    Contradictions in reported yields (e.g., 70% vs. 96%) may arise from differences in purification (e.g., recrystallization vs. column chromatography) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • FT-IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C=O/C=N vibrations (1650–1700 cm⁻¹) .
  • NMR : 1H^1H-NMR detects furyl protons (δ 6.2–7.8 ppm) and hydrazide NH signals (δ 8.5–10.0 ppm) .
  • Crystallography :
  • Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the planar structure, as seen in related pyrazole-carbohydrazides .

Q. How can functional group modifications (e.g., hydrazide to carboxamide) be systematically explored?

  • Methodological Answer : Replace the hydrazide group (-CONHNH₂) with carboxamide (-CONH₂) via:

Protection : Use Boc-anhydride to protect the hydrazide.

Coupling : React with amines (e.g., methylamine) using EDC/HOBt in DMF.

Deprotection : Remove Boc groups with TFA.
Monitor by 13C^{13}C-NMR for carbonyl shifts (170–175 ppm) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Parameterize furyl and isoxazole moieties for π-π stacking and hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction energy profiles .

Q. How do structural variations (e.g., substituents on the furyl ring) impact crystallographic packing and stability?

  • Methodological Answer :
  • Crystal Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrogen bonding. Compare packing motifs (e.g., herringbone vs. layered) via Mercury software.
  • Thermal Analysis : Perform TGA/DSC to correlate substituent polarity with decomposition temperatures. For example, methoxy groups increase thermal stability by 20–30°C compared to halogens .

Q. What are the key challenges in reconciling conflicting bioactivity data for carbohydrazide derivatives?

  • Methodological Answer :
  • Data Contradictions : Variability in IC₅₀ values (e.g., COX-2 inhibition) may stem from:
  • Assay conditions (e.g., pH, solvent DMSO% ).
  • Cellular vs. enzymatic assays (e.g., membrane permeability differences).
  • Resolution Strategy :

Standardize protocols (e.g., use identical cell lines and inhibitor concentrations).

Validate via orthogonal assays (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.